2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrazole ring, a thiazole ring, and a pyridine ring, makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thioamide with α-haloketone or α-haloester under basic conditions.
Coupling of the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings can be coupled through a condensation reaction with an appropriate linker, such as an acyl chloride or an ester.
Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with 4-(pyridin-3-yl)thiazol-2-amine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Pharmacology: The compound is used in pharmacological studies to understand its effects on biological systems, including its mechanism of action and potential side effects.
Materials Science: The compound is explored for its potential use in the development of new materials, such as organic semiconductors or sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C21H19N5OS |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H19N5OS/c1-14-18(15(2)26(25-14)17-8-4-3-5-9-17)11-20(27)24-21-23-19(13-28-21)16-7-6-10-22-12-16/h3-10,12-13H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
LNARTEFPCYBHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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